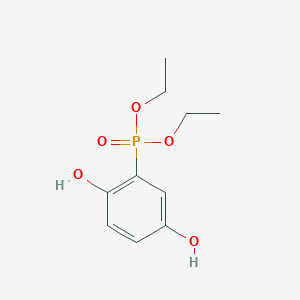
Diethyl (2,5-dihydroxyphenyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2,5-dihydroxyphenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a dihydroxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (2,5-dihydroxyphenyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable dihydroxyphenyl derivative. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an aryl halide under basic conditions to form the desired phosphonate ester . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Continuous flow processes are often preferred for their efficiency and ability to maintain consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Diethyl (2,5-dihydroxyphenyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide or phosphine.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine oxides or phosphines.
Substitution: Various substituted phenyl phosphonates.
Scientific Research Applications
Diethyl (2,5-dihydroxyphenyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors and bioactive molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the development of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl (2,5-dihydroxyphenyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-phosphonate complexes, which block the enzyme’s active site and prevent substrate binding . The compound’s phenolic hydroxyl groups can also participate in hydrogen bonding and other interactions with biological molecules, further enhancing its activity .
Comparison with Similar Compounds
Diethyl (2,5-dihydroxyphenyl)phosphonate can be compared with other similar compounds, such as:
Diethyl phosphonate: A simpler phosphonate ester with similar reactivity but lacking the phenolic hydroxyl groups.
Diethyl (2-hydroxyphenyl)phosphonate: Similar structure but with only one hydroxyl group, leading to different reactivity and applications.
Diethyl (2,5-dimethoxyphenyl)phosphonate:
The uniqueness of this compound lies in its dual hydroxyl groups, which provide additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications.
Properties
CAS No. |
64362-80-7 |
|---|---|
Molecular Formula |
C10H15O5P |
Molecular Weight |
246.20 g/mol |
IUPAC Name |
2-diethoxyphosphorylbenzene-1,4-diol |
InChI |
InChI=1S/C10H15O5P/c1-3-14-16(13,15-4-2)10-7-8(11)5-6-9(10)12/h5-7,11-12H,3-4H2,1-2H3 |
InChI Key |
DSVLXQCZRHZRFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(C=CC(=C1)O)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















